(3S,4S)-4-Aminotetrahydrofuran-3-ol chemical properties
(3S,4S)-4-Aminotetrahydrofuran-3-ol chemical properties
An In-depth Technical Guide to (3S,4S)-4-Aminotetrahydrofuran-3-ol: A Chiral Building Block for Drug Discovery
Abstract
(3S,4S)-4-Aminotetrahydrofuran-3-ol is a bifunctional chiral building block of significant interest to the pharmaceutical and chemical research communities. Its rigid tetrahydrofuran scaffold, combined with the stereochemically defined cis-vicinal amino alcohol moiety, makes it an invaluable synthon for introducing stereochemical complexity and drug-like properties into novel molecular entities. This guide provides a comprehensive overview of its chemical properties, a robust representative synthesis strategy, analytical characterization parameters, key chemical transformations, and its applications in the field of drug development. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Strategic Value of a Constrained Scaffold
In modern drug discovery, the pursuit of molecules with high specificity and potency often leads chemists toward three-dimensional structures that can engage with biological targets in a precise and defined manner. Saturated heterocyclic scaffolds are paramount in this endeavor, acting as non-planar bioisosteres for aromatic rings and providing fixed exit vectors for substituents. (3S,4S)-4-Aminotetrahydrofuran-3-ol, a member of the aminotetrahydrofuranol class, embodies these desirable traits.[1]
The tetrahydrofuran (THF) core is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to improve pharmacokinetic properties.[2][3] The addition of a cis-1,2-amino alcohol functional group provides two orthogonal points for chemical modification, enabling its seamless integration into complex synthetic routes. The specific (3S,4S) stereochemistry is critical, as biological activity is often contingent on the precise spatial arrangement of interacting functional groups. This guide serves to consolidate the key technical data required to effectively utilize this high-value chemical intermediate.
Physicochemical and Structural Properties
Understanding the fundamental properties of (3S,4S)-4-Aminotetrahydrofuran-3-ol is the first step toward its successful application. The molecule is a stable, typically solid, compound under standard laboratory conditions.
| Property | Value | Source |
| CAS Number | 214629-29-5 | [1][4] |
| Molecular Formula | C₄H₉NO₂ | [1][4] |
| Molecular Weight | 103.12 g/mol | [1] |
| IUPAC Name | (3S,4S)-4-aminooxolan-3-ol | [1] |
| Synonyms | cis-4-aminotetrahydro-3-furanol | [1][5] |
| Appearance | White to light yellow solid | [6] |
| Boiling Point | 232 °C (Predicted) | [6] |
| Density | 1.222 g/cm³ (Predicted) | [6] |
| XLogP3 | -1.6 | [1] |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | [1][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Storage Conditions | 2-8°C, protect from light | [4][6] |
Stereoselective Synthesis: A Chiral Pool Approach
The absolute stereochemistry of (3S,4S)-4-Aminotetrahydrofuran-3-ol is the source of its utility. Therefore, its synthesis must be highly stereocontrolled. While various methods exist for the synthesis of vicinal amino alcohols, a robust and scalable approach for this specific isomer begins with a readily available chiral starting material. D-Mannitol, an inexpensive sugar alcohol, serves as an ideal starting point from the chiral pool.[7][8]
The logic of this synthetic pathway is to leverage the inherent stereochemistry of D-mannitol to set the two new stereocenters on the furanose ring. The key steps involve:
-
Symmetry Breaking & Protection: D-mannitol is first protected to differentiate its hydroxyl groups and facilitate selective reactions.
-
Oxidative Cleavage: The protected mannitol derivative is cleaved to yield a chiral aldehyde, preserving the stereochemical integrity.
-
Carbon Chain Extension & Cyclization Precursor Formation: The aldehyde is elaborated to form a precursor suitable for intramolecular cyclization.
-
Epoxide Formation and Regioselective Opening: An epoxide is formed and then opened with an azide nucleophile. This is a critical step that establishes the vicinal amino-hydroxy functionality with the desired cis stereochemistry.
-
Reduction: The azide is reduced to the primary amine to yield the final product.
Exemplar Protocol: Synthesis via D-Mannitol
This protocol is a representative amalgamation of established chemical transformations for achieving the target molecule. Researchers should optimize conditions based on laboratory-specific findings.
Step 1: Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol This step follows a well-established procedure.[9] D-Mannitol (1 equiv.) is reacted with cyclohexanone (2.2 equiv.) and a catalytic amount of boron trifluoride etherate in DMSO at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium bicarbonate, and the product precipitates. The solid is collected and can be purified by recrystallization from ethyl acetate to yield the protected diol as a white solid.
Step 2: Oxidative Cleavage to 2,3-Cyclohexylidene-D-glyceraldehyde The protected diol (1 equiv.) is dissolved in a biphasic mixture of diethyl ether and water.[9] Sodium periodate (1.3 equiv.) is added, and the mixture is stirred vigorously at room temperature. The cleavage of the central diol yields two equivalents of the desired chiral aldehyde. After completion, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting aldehyde is often used immediately in the next step due to its potential for instability.
Step 3: Formation of (3S,4S)-4-Azidotetrahydrofuran-3-ol This multi-step transformation is the core of the synthesis. a. The glyceraldehyde is subjected to a Wittig-type reaction with a suitable ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) to extend the carbon chain, forming an enol ether. b. The enol ether is hydrolyzed under mild acidic conditions to reveal an aldehyde, which is then reduced (e.g., with NaBH₄) to a primary alcohol, generating a 1,2,4-triol derivative. c. The terminal hydroxyl group is selectively tosylated (TsCl, pyridine). d. The tosylated intermediate is treated with a base (e.g., NaH) to induce intramolecular Williamson ether synthesis, forming the tetrahydrofuran ring with a hydroxyl group at C3. e. The hydroxyl group at C3 is converted to a good leaving group (e.g., mesylate, MsCl, Et₃N). f. The mesylate is displaced with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of configuration, establishing the final (3S,4S) stereochemistry.
Step 4: Reduction to (3S,4S)-4-Aminotetrahydrofuran-3-ol The azido alcohol is dissolved in a solvent such as methanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with H₂ gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak at ~2100 cm⁻¹). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, which can be further purified by column chromatography or crystallization.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. While a publicly available, peer-reviewed experimental spectrum for this specific compound is elusive, the following parameters, based on in silico prediction and analysis of similar structures, serve as a reliable guide for researchers.[6][10][11]
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C2-Hα, Hβ | 3.6 - 3.9 (m) | ~68-72 |
| C3-H | ~4.1 (m) | ~73-77 |
| C4-H | ~3.3 (m) | ~55-59 |
| C5-Hα, Hβ | 3.8 - 4.1 (m) | ~74-78 |
| OH | broad s | - |
| NH₂ | broad s | - |
Note: Predictions are based on standard chemical shift models. Actual experimental values may vary based on solvent and concentration. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are required for unambiguous assignment and confirmation of the cis relative stereochemistry.[6]
Mass Spectrometry (MS):
-
ESI-MS (+): Expected [M+H]⁺ peak at m/z = 104.07.
Infrared (IR) Spectroscopy:
-
O-H stretch: Broad peak, ~3300-3400 cm⁻¹
-
N-H stretch: Two sharp peaks (primary amine), ~3200-3350 cm⁻¹
-
C-H stretch: ~2850-2950 cm⁻¹
-
C-O stretch (ether & alcohol): Strong peaks, ~1050-1150 cm⁻¹
Key Chemical Transformations and Reactivity
The synthetic value of (3S,4S)-4-Aminotetrahydrofuran-3-ol lies in the differential reactivity of its nucleophilic centers. The amine is generally more nucleophilic than the secondary alcohol, allowing for selective functionalization.
Exemplar Protocol 1: N-Acylation
This protocol demonstrates the formation of a stable amide bond, a cornerstone of medicinal chemistry.
-
Dissolve (3S,4S)-4-Aminotetrahydrofuran-3-ol (1 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the resulting N-acylated product by column chromatography.
Exemplar Protocol 2: Orthogonal Protection and O-Alkylation
To functionalize the hydroxyl group, the more reactive amine must first be protected.
-
N-Protection: React the starting material with a suitable protecting group, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base like triethylamine in DCM to form the N-Boc protected intermediate.
-
O-Alkylation: Dissolve the N-Boc intermediate (1 equiv.) in a polar aprotic solvent like THF or DMF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) (1.2 equiv.), portion-wise.
-
Stir for 30 minutes at 0 °C, then add the desired alkyl halide (e.g., benzyl bromide) (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.
-
The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine if desired.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, stereodefined nature of (3S,4S)-4-Aminotetrahydrofuran-3-ol makes it a powerful design element for targeting a range of biological systems.
-
Nucleoside Analogs: The tetrahydrofuran core is a well-established surrogate for the ribose sugar in nucleoside analogs. This scaffold can be used to synthesize novel antiviral agents, particularly against viruses like HIV, HBV, and HCV, by attaching various nucleobases.[12] The 3'-hydroxyl and 4'-amino groups provide handles for creating phosphoramidite derivatives or for direct incorporation into oligonucleotide chains.
-
Constrained Scaffolds for Enzyme Inhibitors: The defined spatial relationship between the amino and hydroxyl groups is ideal for creating ligands that can make multiple, specific hydrogen-bonding interactions within an enzyme's active site. For instance, derivatives of this scaffold have been explored in the context of protease and kinase inhibitors, where precise positioning of functional groups is key to achieving high affinity and selectivity.
-
Improving Physicochemical Properties: Incorporating the polar, yet non-aromatic, THF ring can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. It can enhance aqueous solubility and reduce the metabolic liability often associated with flat, aromatic systems, making it a valuable tool for property-based drug design.
Safety and Handling
(3S,4S)-4-Aminotetrahydrofuran-3-ol should be handled with standard laboratory precautions. Based on available data for related compounds, it is considered harmful if swallowed and may cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[4]
Conclusion
(3S,4S)-4-Aminotetrahydrofuran-3-ol is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis from the chiral pool provides a reliable route to an enantiopure product, and its bifunctional nature opens a gateway to a vast chemical space of complex, three-dimensional molecules. By providing a stable, drug-like core with defined stereochemistry, this building block enables the creation of next-generation therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to fully exploit the chemical potential of this versatile scaffold.
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